MS

描述

Structure

3D Structure

属性

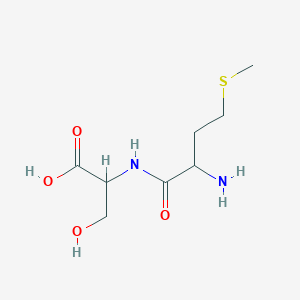

分子式 |

C8H16N2O4S |

|---|---|

分子量 |

236.29 g/mol |

IUPAC 名称 |

2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14) |

InChI 键 |

WEDDFMCSUNNZJR-UHFFFAOYSA-N |

规范 SMILES |

CSCCC(C(=O)NC(CO)C(=O)O)N |

物理描述 |

Solid |

产品来源 |

United States |

Foundational & Exploratory

Principles of Mass Spectrometry for Protein Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of mass spectrometry (MS) as applied to protein analysis. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals who are utilizing or looking to implement proteomics workflows. This guide covers the fundamental concepts of protein ionization, mass analysis, and fragmentation, and delves into the predominant strategies for protein identification and quantification. Detailed experimental protocols for key techniques are provided, along with a comparative analysis of the performance of different mass spectrometer components.

Core Principles of Mass Spectrometry in Proteomics

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In proteomics, this technology is employed to identify, quantify, and characterize proteins and their post-translational modifications (PTthis compound).[1] A mass spectrometer fundamentally consists of three main components: an ion source, a mass analyzer, and a detector.[2] The overall process involves converting protein or peptide molecules into gas-phase ions, separating these ions based on their m/z, and then detecting the ions to generate a mass spectrum.[3]

Ionization Techniques

For proteins and peptides, which are large and non-volatile molecules, "soft" ionization techniques are required to generate gas-phase ions without significant fragmentation. The two most predominantly used methods are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[1][4]

-

Electrospray Ionization (ESI): In ESI, a high voltage is applied to a liquid solution of the analyte, which is passed through a capillary needle. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions.[5] A key feature of ESI is that it often produces multiply charged ions, which allows for the analysis of very large molecules on mass spectrometers with a limited m/z range.[5]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a large excess of a matrix compound on a target plate.[5] A pulsed laser beam is directed at the crystals, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules.[6] MALDI typically produces singly charged ions, making the resulting spectra simpler to interpret.[5]

Mass Analyzers

The mass analyzer is the core component of the mass spectrometer, responsible for separating ions based on their m/z ratio.[2] Several types of mass analyzers are commonly used in proteomics, each with distinct performance characteristics.[7][8]

-

Quadrupole (Q): A quadrupole mass analyzer consists of four parallel metal rods. By applying a combination of radio frequency (RF) and direct current (DC) voltages to the rods, a stable path is created for ions of a specific m/z to pass through to the detector, while other ions are filtered out.[2][8] Quadrupoles are often used as mass filters or in tandem with other analyzers.[9]

-

Time-of-Flight (TOF): In a TOF analyzer, ions are accelerated by an electric field into a field-free drift tube.[8] Ions with the same kinetic energy will travel at different velocities depending on their mass; lighter ions travel faster and reach the detector first.[2] The m/z is determined by measuring the time it takes for an ion to travel the length of the tube.[8]

-

Ion Trap (IT): Ion trap analyzers, which include quadrupole ion traps (QIT) and linear ion traps (LIT), store ions in a three-dimensional or two-dimensional electric field.[7][8] Ions are then sequentially ejected from the trap to be detected. Ion traps are known for their ability to perform multiple rounds of fragmentation (MSn).[8]

-

Orbitrap: The Orbitrap is a high-resolution mass analyzer that traps ions in an orbital motion around a central spindle-like electrode.[7] The frequency of the ions' axial oscillation is measured and converted into an m/z value using a Fourier transform (FT).[9] Orbitraps are renowned for their high mass accuracy and resolution.[10]

-

Fourier Transform Ion Cyclotron Resonance (FT-ICR): FT-ICR mass analyzers use a strong magnetic field to trap ions in a circular path.[11] The cyclotron frequency of the ions is measured and converted to an m/z value via Fourier transform. FT-ICR instruments provide the highest mass resolution and accuracy currently available.

Tandem Mass Spectrometry (this compound/MS) for Peptide Sequencing

To determine the amino acid sequence of a peptide, tandem mass spectrometry (this compound/MS) is employed.[1] In this process, a specific peptide ion (precursor ion) is selected in the first stage of mass analysis, fragmented, and then the resulting fragment ions (product ions) are analyzed in a second stage of mass analysis.[12] The most common fragmentation method is Collision-Induced Dissociation (CID), where the precursor ions collide with an inert gas, causing them to break along the peptide backbone.[12] The resulting product ion spectrum contains a series of peaks that differ by the mass of a single amino acid, allowing the peptide sequence to be deduced.[13]

Proteomics Strategies

There are two primary strategies for protein analysis by mass spectrometry: bottom-up and top-down proteomics.[14]

Bottom-Up Proteomics

Also known as shotgun proteomics, this is the most widely used approach.[14][15] In bottom-up proteomics, a complex protein mixture is first enzymatically digested into smaller peptides, typically using trypsin.[15] This peptide mixture is then separated, usually by liquid chromatography (LC), and analyzed by this compound/MS.[16] The identified peptide sequences are then computationally matched to a protein database to infer the identity of the proteins present in the original sample.[15]

Top-Down Proteomics

In the top-down approach, intact proteins are introduced into the mass spectrometer for analysis.[17] This method provides a complete view of the protein, including any PTthis compound and sequence variations, as the entire protein is analyzed at once.[17] However, top-down proteomics is technically more challenging due to the difficulty in separating and fragmenting large, intact proteins.[17]

Middle-Down Proteomics

Middle-down proteomics is a hybrid approach that analyzes larger peptides (typically 3-20 kDa) generated by limited proteolysis. This strategy aithis compound to combine the advantages of both bottom-up and top-down approaches by providing more sequence coverage than top-down while retaining more PTM information than bottom-up.[18]

Quantitative Proteomics

In addition to identifying proteins, mass spectrometry can be used to determine their relative or absolute abundance. Several quantitative proteomics techniques are commonly used.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling strategy where cells are grown in media containing either "light" (normal) or "heavy" (stable isotope-labeled) essential amino acids.[19] This results in the in vivo incorporation of the labeled amino acids into all newly synthesized proteins.[20] Samples from different conditions (e.g., treated vs. untreated) are then mixed, and the relative abundance of a protein is determined by comparing the signal intensities of the light and heavy peptide pairs in the mass spectrum.[19]

Isobaric Labeling: TMT and iTRAQ

Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are chemical labeling methods that use isobaric tags.[21] These tags have the same total mass but are designed to produce unique reporter ions of different masses upon fragmentation in the this compound/MS experiment.[22] Peptides from different samples are labeled with different isobaric tags, mixed, and analyzed together. In the MS1 scan, the differentially labeled peptides appear as a single peak. However, in the this compound/MS scan, the reporter ions are released, and their relative intensities are used to quantify the corresponding peptide from each sample.[22]

Experimental Workflows and Protocols

Typical Bottom-Up Proteomics Workflow

A standard bottom-up proteomics experiment involves several key steps, from sample preparation to data analysis.[16]

Caption: A typical experimental workflow for a bottom-up proteomics study.

Detailed Experimental Protocols

This protocol describes the basic steps for digesting proteins in solution for subsequent mass spectrometry analysis.

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid (FA)

Procedure:

-

Reduction: Add DTT to the protein solution to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.[6]

-

Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate the reduced cysteine residues.[6]

-

Digestion: Add trypsin to the protein solution at a 1:50 (w/w) trypsin-to-protein ratio. Incubate overnight at 37°C.[23]

-

Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.[24]

-

Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents before LC-MS/MS analysis.[18]

This protocol outlines the general steps for labeling peptides with TMT reagents for quantitative proteomics.

Materials:

-

Digested and desalted peptide samples

-

TMT labeling reagents

-

Anhydrous acetonitrile (ACN)

-

Hydroxylamine

Procedure:

-

Reagent Preparation: Reconstitute the TMT labeling reagents in anhydrous ACN.[3]

-

Labeling Reaction: Add the appropriate TMT label to each peptide sample. The optimal TMT-to-peptide ratio should be determined, but a common starting point is 4:1 (w/w). Incubate at room temperature for 1 hour.[3][25]

-

Quenching: Add hydroxylamine to quench the labeling reaction by reacting with any excess TMT reagent. Incubate for 15 minutes.[3]

-

Pooling: Combine the labeled samples into a single tube.

-

Cleanup and Fractionation: Desalt the pooled sample. For complex samples, fractionation of the peptides (e.g., by high-pH reversed-phase chromatography) is recommended before LC-MS/MS analysis to increase proteome coverage.[4]

This protocol provides a general workflow for SILAC experiments.

Materials:

-

SILAC-compatible cell culture medium (deficient in lysine and arginine)

-

"Light" (unlabeled) L-lysine and L-arginine

-

"Heavy" (e.g., 13C6, 15N2-labeled) L-lysine and L-arginine

-

Dialyzed fetal bovine serum (FBS)

Procedure:

-

Cell Culture: Culture two populations of cells. One population is grown in "light" medium supplemented with unlabeled lysine and arginine, while the other is grown in "heavy" medium containing the stable isotope-labeled amino acids.[26]

-

Metabolic Labeling: Continue cell culture for at least five cell doublings to ensure complete incorporation of the labeled amino acids into the proteome.[20]

-

Experimental Treatment: Apply the desired experimental conditions to the cell populations.

-

Cell Lysis and Protein Extraction: Harvest the cells and extract the proteins from both the "light" and "heavy" labeled populations.

-

Sample Pooling: Combine equal amounts of protein from the "light" and "heavy" samples.

-

Protein Digestion and Analysis: Proceed with the standard bottom-up proteomics workflow (reduction, alkylation, digestion, and LC-MS/MS analysis). The relative quantification is performed by comparing the peak intensities of the "light" and "heavy" peptide pairs in the mass spectra.[26]

Performance of Mass Analyzers

The choice of mass analyzer significantly impacts the quality and type of data that can be obtained in a proteomics experiment. The following table summarizes the key performance characteristics of the most common mass analyzers used in proteomics.[9][10]

| Mass Analyzer | Mass Resolution | Mass Accuracy (ppm) | Sensitivity | Dynamic Range |

| Quadrupole (Q) | Low (~1,000) | 100 - 1,000 | High (pico- to femtomole) | ~10^3 |

| Time-of-Flight (TOF) | Moderate to High (up to 60,000) | < 5 | Good (femto- to attomole) | >10^4 |

| Ion Trap (IT) | Low to Moderate (~1,000 - 10,000) | 100 - 1,000 | Very High (attomole) | ~10^3 |

| Orbitrap | High (up to 240,000) | < 2 | High (femto- to attomole) | >10^4 |

| FT-ICR | Very High (>1,000,000) | < 1 | Good (femtomole) | >10^5 |

Signaling Pathway Analysis by Mass Spectrometry

Mass spectrometry-based proteomics is a powerful tool for elucidating the components and dynamics of cellular signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues, creating docking sites for various signaling proteins.[27]

Caption: Simplified EGFR signaling pathway highlighting key protein interactions.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[28] mTOR is a component of two distinct protein complexes, mTORC1 and mTORC2.[7]

Caption: Overview of the mTOR signaling pathway, showing mTORC1 and mTORC2 complexes.

Applications in Drug Development

Mass spectrometry-based proteomics is an indispensable tool in modern drug discovery and development.[23] Its applications span the entire pipeline, from target identification and validation to biomarker discovery and monitoring drug efficacy and toxicity.[29] Native mass spectrometry can be used to screen compound libraries and characterize drug-target interactions.[23] Furthermore, this compound is crucial for understanding drug metabolism and pharmacokinetics (DMPK) by identifying and quantifying drug metabolites.[20][29]

Conclusion

Mass spectrometry has revolutionized the field of protein analysis, providing unprecedented depth and breadth of information about the proteome. The continued development of instrumentation, experimental workflows, and data analysis tools promises to further enhance the power of this technology. This guide has provided a foundational understanding of the principles and techniques of mass spectrometry for protein analysis, equipping researchers, scientists, and drug development professionals with the knowledge to effectively apply these powerful methods in their work.

References

- 1. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. youtube.com [youtube.com]

- 6. Bottom-Up Proteomics | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. The mTOR-regulated phosphoproteome reveals a mechanism of mTORC1-mediated inhibition of growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pepdoopeptides.com [pepdoopeptides.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. pubs.acs.org [pubs.acs.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

- 14. A Standardized and Reproducible Proteomics Protocol for Bottom-Up Quantitative Analysis of Protein Samples Using SP3 and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Ultra-High Mass Resolving Power, Mass Accuracy, and Dynamic Range MALDI Mass Spectrometry Imaging by 21-T FT-ICR this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]

- 21. biorxiv.org [biorxiv.org]

- 22. Simple Peptide Quantification Approach for this compound-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluating the Performance of the Astral Mass Analyzer for Quantitative Proteomics Using Data-Independent Acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. liverpool.ac.uk [liverpool.ac.uk]

- 26. biocompare.com [biocompare.com]

- 27. Analysis of receptor signaling pathways by mass spectrometry: Identification of Vav-2 as a substrate of the epidermal and platelet-derived growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

A Researcher's Guide to Ionization Techniques in Mass Spectrometry

An In-depth Technical Guide for Scientists and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the identification, quantification, and structural elucidation of molecules. The initial and arguably most critical step in any mass spectrometry workflow is the ionization of the analyte. The choice of ionization technique profoundly influences the sensitivity, applicability, and the nature of the data obtained. This guide provides a comprehensive overview of the most pivotal ionization techniques, offering detailed insights into their fundamental principles, experimental protocols, and comparative performance metrics to aid researchers in selecting the optimal method for their analytical challenges.

The Dichotomy of Ionization: Hard vs. Soft Techniques

Ionization methods can be broadly categorized into two classes: hard and soft ionization.[1]

-

Hard Ionization: These techniques impart a high amount of energy to the analyte molecules, leading to extensive fragmentation.[2] While this fragmentation can obscure the molecular ion, the resulting pattern of fragment ions provides a reproducible "fingerprint" that is invaluable for structural elucidation and identification through spectral libraries.[3] Electron Ionization (EI) is the quintessential hard ionization method.[2]

-

Soft Ionization: In contrast, soft ionization methods impart minimal excess energy to the analyte, resulting in little to no fragmentation.[4] This preserves the molecular integrity of the analyte, making these techniques ideal for determining the molecular weight of large, thermally labile biomolecules such as proteins and peptides.[5][6] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most prominent soft ionization techniques.[4]

Core Ionization Techniques: A Detailed Examination

This section delves into the principles, applications, and operational workflows of the most widely used ionization techniques in mass spectrometry.

Electron Ionization (EI)

Electron Ionization (EI) is one of the pioneering ionization techniques and remains a workhorse in mass spectrometry, particularly for the analysis of small, volatile, and thermally stable organic compounds.[2][7] It is a hard ionization technique that generates a wealth of structural information through extensive fragmentation.[2]

Principle of Operation: In the EI source, the gaseous analyte is bombarded by a high-energy beam of electrons (typically 70 eV).[8] This energetic collision ejects an electron from the analyte molecule (M), forming a positively charged molecular ion (M•+).[3] The excess energy transferred during this process induces significant fragmentation, creating a characteristic pattern of fragment ions that is used for structural identification.[8]

-

Sample Introduction: The sample, which must be volatile and thermally stable, is introduced into the high-vacuum ion source. This is often coupled with gas chromatography (GC) for the analysis of complex mixtures.[8]

-

Ionization: A resistively heated filament generates a stream of electrons, which are accelerated to 70 eV.[8] These electrons bombard the gaseous sample molecules.

-

Ion Extraction and Acceleration: The positively charged molecular and fragment ions are repelled from the ionization chamber by a positive voltage and accelerated towards the mass analyzer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that has revolutionized the analysis of large, polar, and thermally labile biomolecules, such as proteins, peptides, and nucleic acids.[5][6]

Principle of Operation: A solution of the analyte is passed through a high-voltage capillary, creating a fine spray of charged droplets.[5] As the solvent evaporates from the droplets, the charge density on the surface increases. This eventually leads to the ejection of gas-phase analyte ions, often with multiple charges.[4] The ability to generate multiply charged ions effectively extends the mass range of the mass spectrometer.[5]

-

Sample Preparation: The analyte is dissolved in a suitable polar solvent, often a mixture of water and an organic solvent like methanol or acetonitrile, to a concentration typically in the range of 10 micrograthis compound per mL.[9] It is crucial to minimize the concentration of non-volatile salts, as they can interfere with the ionization process.[9]

-

Sample Infusion: The sample solution is infused into the ESI source at a low flow rate (typically 1 to 20 µL/min) via a syringe pump or, more commonly, as the eluent from a liquid chromatography (LC) system.[10]

-

Ionization: A high voltage (typically 2.5–6.0 kV) is applied to the capillary tip, causing the formation of a fine spray of charged droplets.[11]

-

Desolvation: A drying gas (usually nitrogen) is directed towards the spray to facilitate solvent evaporation.[11]

-

Ion Transfer: The resulting gas-phase ions are drawn into the mass spectrometer through a series of lenses and skimmers that separate the ions from the neutral gas molecules.

-

Mass Analysis and Detection: The ions are then analyzed and detected as in other mass spectrometry techniques.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another powerful soft ionization technique, particularly well-suited for the analysis of high-molecular-weight compounds, including proteins, polymers, and oligonucleotides.[6]

Principle of Operation: The analyte is co-crystallized with a large molar excess of a matrix compound that strongly absorbs at the wavelength of the laser.[12] A pulsed laser irradiates the sample spot, causing the matrix to desorb and ionize.[13] The analyte molecules are entrained in this plume of desorbed material and are ionized through proton transfer from the matrix molecules.[12] MALDI typically produces singly charged ions.[14]

-

Matrix and Sample Preparation: A saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, sinapinic acid) is prepared in an appropriate solvent mixture (e.g., acetonitrile/water with 0.1% TFA).[1] The analyte is then mixed with the matrix solution in a high molar ratio (typically 1,000:1 to 10,000:1 matrix to analyte).[1]

-

Sample Spotting: A small volume (typically 0.5-1 µL) of the analyte-matrix mixture is spotted onto a MALDI target plate and allowed to air-dry, forming a co-crystalline solid.[1]

-

Instrument Calibration: The mass spectrometer, most commonly a Time-of-Flight (TOF) analyzer, is calibrated using a standard mixture of known masses.[13]

-

Data Acquisition: The target plate is introduced into the high-vacuum source of the mass spectrometer. A pulsed laser is fired at the sample spot, causing desorption and ionization.[12] The ions are then accelerated into the TOF analyzer.

-

Mass Analysis and Detection: The ions are separated based on their time of flight to the detector, which is proportional to their m/z. A mass spectrum is then generated.

Comparative Analysis of Key Ionization Techniques

The selection of an appropriate ionization technique is paramount for successful mass spectrometric analysis. The following table summarizes the key performance characteristics of the most common ionization methods to facilitate this decision-making process.

| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Ionization Type | Hard | Soft | Soft | Soft | Soft |

| Typical Analytes | Small, volatile, thermally stable organic compounds | Similar to EI, but for less stable compounds | Large, polar, thermally labile biomolecules (proteins, peptides) | High molecular weight compounds (proteins, polymers, DNA) | Moderately polar to non-polar, thermally stable compounds |

| Molecular Weight Range (Da) | < 600 | < 1,000 | up to >1,000,000 (with multiple charging) | up to >300,000 | < 1,500 |

| Fragmentation | Extensive | Minimal to moderate | Very little (can be induced) | Very little | Minimal |

| Ion Polarity | Positive | Positive or Negative | Positive or Negative | Primarily Positive | Positive or Negative |

| Charge State | Singly charged | Singly charged | Multiply charged | Primarily singly charged | Singly charged |

| Sample Phase | Gas | Gas | Liquid | Solid (co-crystal) | Liquid |

| Coupling with Separation | Gas Chromatography (GC) | Gas Chromatography (GC) | Liquid Chromatography (LC) | Not directly coupled (offline) | Liquid Chromatography (LC) |

| Sensitivity | Picomole | Picomole to Nanomole | Femtomole to Attomole | Femtomole to Attomole | Picomole |

| Salt Tolerance | N/A | N/A | Low | Moderate | Moderate |

| Key Advantage | Structural information from fragmentation, extensive libraries | Provides molecular weight information when EI fails | Analysis of large biomolecules, gentle ionization, LC compatibility | Analysis of very high mass molecules, tolerance to some salts | Analysis of less polar compounds not amenable to ESI, LC compatibility |

| Key Disadvantage | Molecular ion often absent, requires volatile samples | Lower sensitivity than EI, less structural information | Suppression effects in complex mixtures, low salt tolerance | Matrix background can interfere, not easily automated | Requires thermally stable analytes |

Conclusion

The field of mass spectrometry is continually evolving, with ongoing advancements in ionization techniques expanding the horizons of what can be analyzed. From the detailed structural insights provided by Electron Ionization to the ability of Electrospray Ionization and MALDI to analyze massive biomolecular complexes, the diverse array of ionization methods provides researchers with a powerful toolkit. A thorough understanding of the principles, protocols, and comparative strengths and weaknesses of each technique, as outlined in this guide, is essential for designing robust analytical workflows and generating high-quality, reliable data in research, drug development, and beyond.

References

- 1. Protocols for Identification of Proteins by MALDI-TOF this compound - Creative Proteomics [creative-proteomics.com]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 7. acdlabs.com [acdlabs.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. phys.libretexts.org [phys.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. aithis compound.chem.utoronto.ca [aithis compound.chem.utoronto.ca]

- 13. medicallabnotes.com [medicallabnotes.com]

- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-depth Technical Guide to the Core Concepts of Tandem Mass Spectrometry (MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandem mass spectrometry (MS/MS), also known as this compound², has emerged as an indispensable analytical technique in modern scientific research and drug development. Its high sensitivity, specificity, and versatility allow for the detailed characterization of complex biological molecules, making it a cornerstone of proteomics, metabolomics, and pharmacokinetic studies. This guide provides an in-depth exploration of the fundamental principles of this compound/MS, from instrumentation and fragmentation methods to experimental workflows and data analysis, tailored for professionals in the research and pharmaceutical sectors.

Core Principles of Tandem Mass Spectrometry

Tandem mass spectrometry involves multiple stages of mass analysis, typically separated by a step of ion fragmentation. The fundamental principle is to first select an ion of a specific mass-to-charge ratio (m/z), then induce its fragmentation, and finally, analyze the resulting fragment ions. This process provides structural information about the precursor ion, enabling its identification and quantification.

A tandem mass spectrometer consists of two mass analyzers in series, separated by a collision cell.[1] The first mass analyzer (MS1) isolates a specific precursor ion from the mixture of ions generated from the sample. These selected ions are then directed into the collision cell, where they are fragmented. The resulting product ions are then transferred to the second mass analyzer (MS2) for separation and detection.[1][2]

Mass Analyzers

Several types of mass analyzers are commonly used in tandem mass spectrometry, each with its own advantages in terthis compound of resolution, mass accuracy, and scan speed.

-

Quadrupole Mass Analyzer: This analyzer consists of four parallel metal rods. By applying a combination of radio frequency (RF) and direct current (DC) voltages to these rods, only ions with a specific m/z ratio can pass through, while others are filtered out.[3][4] Quadrupole analyzers are often used for their robustness and are a key component in triple quadrupole (QqQ) instruments, which are widely used for targeted quantification.[3]

-

Time-of-Flight (TOF) Mass Analyzer: A TOF analyzer separates ions based on the time it takes for them to travel a fixed distance to the detector.[5][6] Lighter ions travel faster and reach the detector first. TOF analyzers are known for their high mass accuracy and fast acquisition speeds.[5][6]

-

Ion Trap Mass Analyzer: Ion traps, such as the Quadrupole Ion Trap (QIT) and the Linear Ion Trap (LIT), store ions in a three-dimensional or two-dimensional electric field. Ions are then sequentially ejected from the trap to be detected. Ion traps are capable of performing multiple stages of fragmentation (MSn), providing detailed structural information.[3]

-

Orbitrap Mass Analyzer: The Orbitrap is a high-resolution mass analyzer that traps ions in an orbital motion around a central electrode.[7][8] The frequency of this motion is directly related to the m/z of the ion. Orbitraps are renowned for their exceptional mass accuracy and resolution.[8][9]

Fragmentation Techniques

The fragmentation of precursor ions is a critical step in tandem mass spectrometry. Various techniques are employed to induce fragmentation, with the choice depending on the type of molecule and the desired information.

-

Collision-Induced Dissociation (CID): Also known as collisionally activated dissociation (CAD), CID is the most common fragmentation method.[10][11] Precursor ions are accelerated and collided with a neutral gas (e.g., argon, nitrogen, or helium), converting some of their kinetic energy into internal energy, which leads to bond breakage.[10][12]

-

Higher-Energy Collisional Dissociation (HCD): HCD is a CID technique performed in a dedicated collision cell, often in Orbitrap instruments. It provides higher fragmentation efficiency and produces a broader range of fragment ions, which is particularly useful for quantitative proteomics using isobaric tags.[13][14]

-

Electron Capture Dissociation (ECD): In ECD, multiply charged precursor ions capture low-energy electrons. This process induces fragmentation of the peptide backbone while leaving labile post-translational modifications (PTthis compound) intact, making it ideal for studying PTthis compound.[15][16]

-

Electron Transfer Dissociation (ETD): ETD is similar to ECD but uses radical anions to transfer an electron to the multiply charged precursor ions. Like ECD, it is a non-ergodic fragmentation method that preserves PTthis compound.

Experimental Workflows in Tandem Mass Spectrometry

The application of tandem mass spectrometry spans a wide range of analytical challenges. Below are detailed workflows for some of the most common applications in research and drug development.

Protein Identification and Quantification

A typical workflow for identifying and quantifying proteins in a complex biological sample involves several key steps.

This protocol outlines the key steps for quantitative proteomics using Tandem Mass Tags (TMT).

-

Protein Extraction and Digestion:

-

Lyse cells or tissues in a suitable buffer containing detergents and protease inhibitors.

-

Quantify the protein concentration using a standard assay (e.g., BCA).

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

-

Digest proteins into peptides overnight using an enzyme such as trypsin.

-

-

TMT Labeling:

-

Resuspend the digested peptides in a labeling buffer (e.g., TEAB).

-

Add the appropriate TMT reagent to each sample and incubate to allow the labeling reaction to complete.

-

Quench the reaction with hydroxylamine.

-

Combine the labeled samples into a single mixture.

-

-

LC-MS/MS Analysis:

-

Fractionate the combined peptide mixture using offline high-pH reversed-phase liquid chromatography to reduce sample complexity.

-

Analyze each fraction by online nano-LC-MS/MS.

-

Set the mass spectrometer to perform a data-dependent acquisition (DDA) experiment, where the most abundant precursor ions from an MS1 scan are selected for HCD fragmentation and MS2 analysis.

-

-

Data Analysis:

-

Search the raw this compound/MS data against a protein sequence database using a search engine like Sequest or MaxQuant.

-

Identify peptides and their corresponding proteins.

-

Quantify the relative abundance of proteins across the different samples by comparing the intensities of the TMT reporter ions in the MS2 spectra.

-

The results of a TMT experiment can be summarized in a table showing the relative abundance of identified proteins across different conditions.

| Protein | Gene | Condition 1 (Ratio) | Condition 2 (Ratio) | Condition 3 (Ratio) | p-value |

| Protein A | GENEA | 1.52 | 2.10 | 0.95 | 0.001 |

| Protein B | GENEB | 0.85 | 0.92 | 1.05 | 0.654 |

| Protein C | GENEC | 3.20 | 4.50 | 1.20 | <0.001 |

| Protein D | GENED | 0.50 | 0.45 | 1.10 | 0.045 |

Table 1: Example of quantitative proteomics data from a TMT experiment. Ratios represent the fold change relative to a control condition.

Analysis of Signaling Pathways

Tandem mass spectrometry is a powerful tool for elucidating signaling pathways by identifying and quantifying changes in protein phosphorylation, a key mechanism of signal transduction.

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.

This protocol details the steps for identifying and quantifying protein phosphorylation sites.

-

Cell Culture and Stimulation:

-

Culture cells to the desired confluency.

-

Stimulate the cells with a specific ligand (e.g., Epidermal Growth Factor - EGF) for various time points to activate the signaling pathway of interest.

-

Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Digestion and Phosphopeptide Enrichment:

-

Digest the proteins into peptides as described in the proteomics workflow.

-

Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides by LC-MS/MS.

-

Use a fragmentation method that preserves the phosphate group, such as HCD or ETD, to enable accurate localization of the phosphorylation site.

-

-

Data Analysis:

-

Search the this compound/MS data against a protein database, specifying phosphorylation as a variable modification.

-

Use software tools to confidently localize the phosphorylation sites on the peptides.

-

Quantify the changes in phosphorylation levels at different time points or under different conditions.

-

Phosphoproteomics data can be presented in a table showing the fold change in phosphorylation at specific sites in response to a stimulus.

| Protein | Site | Fold Change (5 min) | Fold Change (15 min) | Fold Change (30 min) |

| EGFR | Y1173 | 8.2 | 5.1 | 2.3 |

| ERK1 | T202/Y204 | 12.5 | 15.8 | 9.7 |

| MEK1 | S218/S222 | 6.7 | 9.3 | 4.5 |

| RSK1 | S380 | 4.1 | 7.9 | 11.2 |

Table 2: Example of quantitative phosphoproteomics data showing the fold change in phosphorylation of key signaling proteins after EGF stimulation.

Drug Metabolism and Pharmacokinetics (DMPK)

Tandem mass spectrometry is a critical tool in drug development for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

-

Incubation:

-

Incubate the drug candidate at a known concentration with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).

-

Collect samples at various time points.

-

-

Sample Preparation:

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant containing the drug and its metabolites for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Develop specific MRM transitions for the parent drug and any known or predicted metabolites.

-

-

Data Analysis:

-

Quantify the concentration of the parent drug remaining at each time point.

-

Calculate the in vitro half-life and intrinsic clearance of the drug candidate.

-

The results of a pharmacokinetic study can be presented in a table showing the concentration of a drug in plasma over time after administration.

| Time (hours) | Drug Concentration (ng/mL) |

| 0.25 | 150.2 |

| 0.5 | 325.8 |

| 1 | 580.4 |

| 2 | 450.1 |

| 4 | 210.6 |

| 8 | 55.3 |

| 12 | 12.1 |

| 24 | 2.5 |

Table 3: Example of pharmacokinetic data for a drug candidate, showing its concentration in plasma at various time points after oral administration.

Conclusion

Tandem mass spectrometry is a powerful and versatile technology that provides invaluable insights for researchers, scientists, and drug development professionals. By understanding the core principles of instrumentation, fragmentation, and experimental design, and by effectively analyzing and presenting the resulting quantitative data, the full potential of this compound/MS can be harnessed to accelerate scientific discovery and the development of new therapeutics. This guide has provided a comprehensive overview of these fundamental concepts, offering a solid foundation for the successful application of tandem mass spectrometry in a variety of research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and s… [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Activity-based proteomic dataset for EGF stimulated HEK293T cells - Mendeley Data [data.mendeley.com]

- 5. researchgate.net [researchgate.net]

- 6. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Selected reaction monitoring - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioagilytix.com [bioagilytix.com]

- 13. A Phosphoproteomics Data Resource for Systethis compound-level Modeling of Kinase Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. google.com [google.com]

- 15. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] LC-API/MS in drug metabolism and pharmacokinetic studies | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Exploratory Analysis of Post-Translational Modifications by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and data analysis strategies for the exploratory analysis of post-translational modifications (PTMs) using mass spectrometry (this compound). PTthis compound are critical regulatory mechanisthis compound that diversify the functionality of the proteome, influencing protein activity, localization, and interactions.[1][2] Understanding the landscape of PTthis compound is therefore paramount in elucidating complex biological processes and in the development of novel therapeutics. Recent advancements in this compound-based proteomics have enabled the identification and quantification of thousands of PTM sites in a single experiment, offering unprecedented insights into cellular signaling networks.[3][4]

Experimental Workflow Overview

The exploratory analysis of PTthis compound by this compound typically involves a multi-step workflow that begins with sample preparation and culminates in bioinformatics analysis and data interpretation.[5][6] The sensitivity and success of a PTM proteomics study are contingent on several factors, including the efficiency of the enrichment strategy, the level of contamination from unmodified peptides, the sensitivity of the this compound instrumentation, and the complexity of the peptide mixture.[5]

Detailed Experimental Protocols

Sample Preparation

The initial step in any PTM analysis is the preparation of a protein lysate from cells or tissues, followed by proteolytic digestion to generate peptides.[5]

Protocol: Protein Extraction and Digestion

-

Cell Lysis: Harvest cells and lyse in a buffer containing detergents (e.g., SDS, Triton X-100), protease inhibitors, and phosphatase inhibitors to preserve the PTthis compound.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA) to prevent them from reforming.

-

Proteolytic Digestion: Digest the proteins into peptides using a protease, most commonly trypsin, which cleaves specifically after lysine and arginine residues.[3] Other proteases like Lys-C, Glu-C, or Asp-N can be used for specific applications.[7]

-

Peptide Cleanup: Desalt the peptide mixture using a solid-phase extraction (SPE) method, such as a C18 column, to remove contaminants that can interfere with this compound analysis.

PTM Enrichment Strategies

Due to the low stoichiometry of most PTthis compound, enrichment of modified peptides is a critical step to enhance their detection by this compound.[8][9][10] The choice of enrichment strategy depends on the specific PTM being investigated.

Table 1: Common PTM Enrichment Strategies

| PTM | Enrichment Method | Principle |

| Phosphorylation | Immobilized Metal Affinity Chromatography (IMAC) | Utilizes the affinity of phosphate groups for metal ions like Fe³⁺, Ga³⁺, or Ti⁴⁺ immobilized on a solid support.[8] |

| Metal Oxide Affinity Chromatography (MOAC) | Employs metal oxides like titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂) to capture phosphopeptides.[11] | |

| Acetylation | Immunoaffinity Purification | Uses antibodies that specifically recognize acetylated lysine residues to capture acetylated peptides.[5][11] |

| Ubiquitination | Immunoaffinity Purification (K-ε-GG antibody) | Employs antibodies that recognize the di-glycine remnant left on a ubiquitinated lysine after tryptic digestion.[11] |

| Glycosylation | Lectin Affinity Chromatography | Utilizes the specific binding of lectins to different glycan structures to enrich for glycoproteins or glycopeptides.[8] |

| Hydrazide Chemistry | Chemically tags sialic acid residues for subsequent enrichment. | |

| Methylation | Immunoaffinity Purification | Uses antibodies specific to methylated arginine or lysine residues.[11] |

digraph "ptm_enrichment_strategies" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowsize=0.7, penwidth=1.0];

// Node Definitions

peptide_mix [label="Digested Peptide Mixture", fillcolor="#F1F3F4", fontcolor="#202124"];

enrich_phospho [label="Phosphopeptide Enrichment\n(IMAC/MOAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

enrich_acetyl [label="Acetyl-peptide Enrichment\n(Antibody)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

enrich_glyco [label="Glycopeptide Enrichment\n(Lectin)", fillcolor="#FBBC05", fontcolor="#202124"];

enriched_peptides [label="Enriched PTM Peptides", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions

peptide_mix -> enrich_phospho [color="#4285F4"];

peptide_mix -> enrich_acetyl [color="#EA4335"];

peptide_mix -> enrich_glyco [color="#FBBC05"];

enrich_phospho -> enriched_peptides [color="#4285F4"];

enrich_acetyl -> enriched_peptides [color="#EA4335"];

enrich_glyco -> enriched_peptides [color="#FBBC05"];

}

### 3. Mass Spectrometry Analysis

Following enrichment, the modified peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (this compound/MS).

#### 3.1 LC-MS/MS

The peptide mixture is first separated by reverse-phase liquid chromatography, which separates peptides based on their hydrophobicity. The eluting peptides are then introduced into the mass spectrometer.

#### 3.2 Fragmentation Techniques

In the mass spectrometer, peptides are first measured in a full scan (MS1) to determine their mass-to-charge ratio (m/z). Selected peptides are then fragmented, and the m/z of the resulting fragment ions are measured in a second scan (MS2). The fragmentation method is crucial for obtaining sequence information and localizing the PTM.

**Table 2: Common Fragmentation Techniques in PTM Analysis**

| Fragmentation Method | Principle | PTM Application |

| :--- | :--- | :--- |

| **Collision-Induced Dissociation (CID)** | Collision with an inert gas breaks the peptide backbone at the amide bonds. | Good for general peptide sequencing, but can lead to the loss of labile PTthis compound like phosphorylation. |

| **Higher-Energy Collisional Dissociation (HCD)** | Similar to CID but with higher energy, leading to more complete fragmentation. | Often used for phosphopeptide analysis as it can retain the phosphate group on fragment ions. |

| **Electron Transfer Dissociation (ETD)** | Transfer of an electron to a multiply charged peptide causes fragmentation of the peptide backbone. | Preserves labile PTthis compound and is particularly useful for localizing modifications on large peptides and proteins. |

| **Electron Capture Dissociation (ECD)** | Similar to ETD, but uses low-energy electrons. | Also preserves labile PTthis compound and is often used in top-down and middle-down proteomics. |

### 4. Data Analysis and Quantification

The raw this compound data is processed using specialized software to identify the modified peptides and quantify their abundance.

#### 4.1 Peptide Identification

The this compound/MS spectra are searched against a protein sequence database using algoriththis compound like Mascot, SEQUEST, or MaxQuant. The search parameters must include the specific PTthis compound as variable modifications to allow for their identification. The mass shift caused by common PTthis compound is a key parameter in their identification.

**Table 3: Mass Shifts of Common Post-Translational Modifications**

| PTM | Mass Shift (Da) | Modified Residue(s) |

| :--- | :--- | :--- |

| Acetylation | 42.0106 | K, N-terminus |

| Methylation | 14.0157 | K, R |

| Phosphorylation | 79.9663 | S, T, Y |

| Ubiquitination (GG) | 114.0429 | K |

| Glycosylation (HexNAc) | 203.0794 | N, S, T |

#### 4.2 Quantitative PTM Proteomics

Quantification of PTthis compound can be performed using either label-free or stable isotope labeling methods.

* **Label-Free Quantification:** This method relies on comparing the signal intensities of peptides across different samples. Data-Independent Acquisition (DIA), also known as SWATH-MS, is a powerful label-free approach that systematically fragments all precursor ions, providing accurate and consistent quantification.

* **Stable Isotope Labeling:** These methods involve introducing a heavy isotope label into one set of samples, which can then be distinguished from the unlabeled (light) samples by the mass spectrometer.

* **SILAC (Stable Isotope Labeling with Amino acids in Cell culture):** Cells are grown in media containing heavy or light amino acids.

* **TMT (Tandem Mass Tags):** Peptides from different samples are chemically labeled with isobaric tags. Upon fragmentation, reporter ions are generated, and their relative intensities are used for quantification.

```dot

digraph "quantitative_ptm_proteomics" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowsize=0.7, penwidth=1.0];

// Node Definitions

quant_methods [label="Quantitative Methods", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

label_free [label="Label-Free\n(e.g., DIA/SWATH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

stable_isotope [label="Stable Isotope Labeling", fillcolor="#EA4335", fontcolor="#FFFFFF"];

silac [label="SILAC", fillcolor="#FBBC05", fontcolor="#202124"];

tmt [label="TMT", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions

quant_methods -> label_free [color="#4285F4"];

quant_methods -> stable_isotope [color="#EA4335"];

stable_isotope -> silac [color="#FBBC05"];

stable_isotope -> tmt [color="#34A853"];

}

Figure 3: Major approaches for quantitative PTM proteomics.

Bioinformatics and Data Interpretation

The final step is to interpret the large datasets generated from PTM proteomics experiments. This involves:

-

PTM Site Localization: Determining the exact location of the PTM on the peptide sequence.

[6]* Pathway and Network Analysis: Using tools like Ingenuity Pathway Analysis (IPA) or Cytoscape to identify signaling pathways and protein interaction networks that are enriched with the identified PTthis compound.

[12]* Data Visualization: Creating heatmaps, volcano plots, and network diagrathis compound to visualize the changes in PTthis compound across different conditions.

Challenges and Future Perspectives

Despite significant advances, PTM analysis by this compound still faces challenges, including the low abundance and dynamic nature of many PTthis compound, the difficulty in distinguishing isomeric PTthis compound, and the need for robust bioinformatics tools. [5][13]Future developments will likely focus on improving the sensitivity and throughput of this compound instrumentation, developing novel enrichment strategies for less-studied PTthis compound, and integrating PTM data with other 'omics' datasets for a more comprehensive understanding of cellular regulation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Middle-Down this compound-Based PTM Analysis - Creative Proteomics [creative-proteomics.com]

- 8. fiveable.me [fiveable.me]

- 9. Enrichments of post-translational modifications in proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinically Relevant Post-Translational Modification Analyses—Maturing Workflows and Bioinformatics Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Hidden Regulators: An In-Depth Look at Post-Translational Modifications in Proteins - MetwareBio [metwarebio.com]

- 12. fiveable.me [fiveable.me]

- 13. Protein Post-Translational Modification Quantitative Analysis Services - Creative Proteomics [creative-proteomics.com]

Foundational Principles of Quantitative Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies underpinning quantitative proteomics. It is designed to serve as a technical resource for researchers and professionals in the life sciences and drug development, offering detailed experimental protocols, data presentation strategies, and visual representations of key biological and experimental workflows.

Core Concepts in Quantitative Proteomics

Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample.[1][2] This is a crucial layer of information beyond simple protein identification, providing insights into the physiological differences between biological samples, such as healthy versus diseased states.[1][2] The two primary approaches to quantification are relative and absolute quantification.

Relative Quantification: This approach compares the abundance of the same protein across two or more samples to determine fold-changes.[3][4] It is the more common method in discovery-based proteomics.

Absolute Quantification: This method determines the exact molar amount of a protein in a sample.[1][3] It often involves the use of synthetic isotope-labeled peptides as internal standards.[1][5]

Mass spectrometry (this compound) is the central technology for modern quantitative proteomics.[1][5][6] In a typical workflow, proteins are extracted from a sample, enzymatically digested into peptides, and then introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the peptides, which allows for their identification and quantification.

Key Methodologies in Quantitative Proteomics

There are three predominant methodologies for quantitative proteomics, each with its own set of advantages and limitations:

-

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): A metabolic labeling approach where cells are grown in media containing "heavy" or "light" isotopes of essential amino acids.

-

Tandem Mass Tag (TMT) Labeling: A chemical labeling method that uses isobaric tags to label peptides from different samples.

-

Label-Free Quantification (LFQ): A method that directly compares the signal intensities or spectral counts of peptides across different this compound runs.

The choice of methodology depends on the experimental goals, sample type, and available resources.

Experimental Protocols

The following sections provide detailed protocols for the three main quantitative proteomics workflows.

SILAC is a powerful in vivo labeling technique that offers high accuracy and precision by combining samples at the beginning of the workflow, thus minimizing experimental variability.[7]

Experimental Protocol:

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine).

-

The other population is grown in "heavy" medium where the normal amino acids are replaced with their stable isotope-labeled counterparts (e.g., 13C6-L-Arginine and 13C6-L-Lysine).[8]

-

Ensure cells undergo at least five to six cell divisions to achieve complete incorporation of the heavy amino acids.[8][9]

-

-

Sample Treatment and Harvesting:

-

Apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.

-

Harvest both cell populations.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantify the protein concentration of each lysate.

-

-

Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" samples.[10]

-

Perform in-solution or in-gel digestion of the combined protein mixture using an enzyme such as trypsin.

-

-

Peptide Cleanup and Mass Spectrometry Analysis:

-

Desalt the resulting peptide mixture using a C18 column.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The mass difference between the "light" and "heavy" peptides allows for their differentiation in the mass spectrometer.

-

The ratio of the signal intensities of the heavy and light peptide pairs is used to determine the relative abundance of the corresponding protein.

-

TMT is an in vitro chemical labeling method that allows for the simultaneous quantification of proteins in multiple samples (multiplexing).

Experimental Protocol:

-

Protein Extraction and Digestion:

-

Extract proteins from each sample individually.

-

Quantify the protein concentration for each sample.

-

Take equal amounts of protein from each sample and perform in-solution digestion with trypsin.

-

-

Peptide Desalting and Labeling:

-

Desalt the resulting peptides from each sample using a C18 column.

-

Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB).

-

Add the appropriate TMT reagent to each peptide sample.[11] The TMT reagents are a set of isobaric tags that are chemically identical but have different numbers of heavy isotopes in their reporter region.[1]

-

Incubate at room temperature for 1 hour to allow the labeling reaction to complete.[11]

-

-

Quenching and Sample Pooling:

-

Peptide Cleanup and Mass Spectrometry Analysis:

-

Desalt the pooled, labeled peptide mixture.

-

Analyze the sample by LC-MS/MS.

-

-

Data Analysis:

-

During this compound/MS fragmentation, the reporter ions are cleaved from the peptides, and their unique masses allow for the quantification of the relative abundance of the peptide from each of the original samples.

-

LFQ is a straightforward method that does not require any labeling, making it cost-effective and applicable to a wide range of sample types.[13][14]

Experimental Protocol:

-

Protein Extraction and Digestion:

-

Extract proteins from each sample individually.

-

Quantify the protein concentration for each sample.

-

Digest an equal amount of protein from each sample with trypsin.

-

-

Peptide Cleanup:

-

Desalt the peptide mixture from each sample using a C18 column.

-

-

Mass Spectrometry Analysis:

-

Analyze each sample separately by LC-MS/MS. It is crucial to ensure high reproducibility in the chromatography and mass spectrometry performance between runs.

-

-

Data Analysis:

-

There are two main approaches for LFQ data analysis:

-

Computational software is used to align the chromatograthis compound from different runs and compare the corresponding peptide signals.

-

Data Presentation

Clear and concise presentation of quantitative proteomics data is essential for interpretation and communication of results. Data is typically summarized in tables that highlight the key findings.

Table 1: Example of a Quantitative Proteomics Data Summary

| Protein Accession | Gene Symbol | Protein Name | Log2 Fold Change (Treatment/Control) | p-value | Regulation |

| P00533 | EGFR | Epidermal growth factor receptor | 2.58 | 0.001 | Upregulated |

| P28482 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 1.95 | 0.005 | Upregulated |

| P62258 | GRB2 | Growth factor receptor-bound protein 2 | 1.52 | 0.012 | Upregulated |

| P27361 | SOS1 | Son of sevenless homolog 1 | 1.31 | 0.021 | Upregulated |

| P61006 | KRAS | GTPase KRas | 0.85 | 0.045 | Upregulated |

| P01116 | HRAS | GTPase HRas | 0.79 | 0.050 | Upregulated |

| P29353 | RAF1 | RAF proto-oncogene serine/threonine-protein kinase | 1.76 | 0.008 | Upregulated |

| Q02750 | MAP2K1 | Mitogen-activated protein kinase kinase 1 | 2.10 | 0.003 | Upregulated |

| P27361 | MAPK3 | Mitogen-activated protein kinase 3 | 2.35 | 0.002 | Upregulated |

| P28482 | MAPK1 | Mitogen-activated protein kinase 1 | 2.41 | 0.001 | Upregulated |

| P15056 | MYC | Myc proto-oncogene protein | -1.89 | 0.007 | Downregulated |

| Q9Y243 | PTEN | Phosphatase and tensin homolog | -2.15 | 0.004 | Downregulated |

Visualization of Workflows and Pathways

Visual diagrathis compound are invaluable for illustrating complex experimental workflows and biological signaling pathways.

General Quantitative Proteomics Workflow

Caption: A generalized workflow for quantitative proteomics experiments.

SILAC Experimental Workflow

Caption: The experimental workflow for SILAC-based quantitative proteomics.

TMT Experimental Workflow

Caption: The experimental workflow for TMT-based quantitative proteomics.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer.[4][15][16][17] Quantitative proteomics is frequently used to study the dynamic changes in protein phosphorylation and abundance within this pathway upon EGF stimulation or inhibitor treatment.[4][7][18]

Caption: A simplified diagram of the EGFR signaling pathway.

References

- 1. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]

- 2. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]

- 3. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SILAC 代谢标记系统 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 7. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]

- 11. youtube.com [youtube.com]

- 12. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 14. Label-Free Quantification: Advantages, Applications & Tools - Creative Proteomics [creative-proteomics.com]

- 15. nautilus.bio [nautilus.bio]

- 16. Quantitative Proteomic Analysis Reveals Effects of Epidermal Growth Factor Receptor (EGFR) on Invasion-promoting Proteins Secreted by Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Metabolomics Using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolomics

Metabolomics is the comprehensive study of small molecules, known as metabolites, within a biological system.[1] This powerful "omics" technology provides a functional readout of the cellular state, reflecting the interplay between the genome, transcriptome, proteome, and the environment.[1] Mass spectrometry (MS) has become a cornerstone of metabolomics due to its high sensitivity, resolution, and ability to characterize a wide array of metabolites.[1] By providing a snapshot of the metabolome, this compound-based metabolomics offers profound insights into biochemical pathways, disease mechanisthis compound, and drug responses, making it an invaluable tool in drug discovery and development.[1][2]

This guide provides an in-depth technical overview of metabolomics using mass spectrometry, covering experimental design, detailed protocols, data analysis, and visualization, with a focus on applications in pharmaceutical research.

Core Concepts in this compound-Based Metabolomics

Mass spectrometry-based metabolomics can be broadly categorized into two main strategies: untargeted and targeted metabolomics.

-

Untargeted Metabolomics: This approach aithis compound to comprehensively measure as many metabolites as possible in a sample to generate a global metabolic profile. It is often used for hypothesis generation, biomarker discovery, and to gain a broad understanding of metabolic alterations in response to a stimulus, such as a drug treatment.[2]

-

Targeted Metabolomics: This strategy focuses on the precise and quantitative measurement of a predefined set of metabolites. It is a hypothesis-driven approach, often used to validate findings from untargeted studies or to quantify specific biomarkers of interest with high accuracy and sensitivity.[2]

The choice between these approaches depends on the specific research question. A common strategy involves an initial untargeted analysis to identify potential metabolic pathways of interest, followed by a targeted study to validate and quantify the key metabolites within those pathways.

The Metabolomics Experimental Workflow

A typical metabolomics study using mass spectrometry follows a well-defined workflow, from sample collection to biological interpretation. Each step is critical for generating high-quality, reproducible data.

Chromatographic Separation: The Prelude to Mass Spectrometry

To reduce the complexity of biological samples and improve the accuracy of metabolite detection, mass spectrometry is typically coupled with a separation technique, most commonly liquid chromatography (LC) or gas chromatography (GC).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for the analysis of a wide range of metabolites, from polar to non-polar. It separates compounds based on their physicochemical properties as they pass through a column. Different column chemistries, such as reversed-phase and HILIC (hydrophilic interaction liquid chromatography), can be employed to target different classes of metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and highly reproducible technique that is well-suited for the analysis of volatile and thermally stable small molecules, such as organic acids, amino acids, and fatty acids. Non-volatile metabolites often require a chemical derivatization step to increase their volatility before GC-MS analysis.

Detailed Experimental Protocols

The quality of metabolomics data is highly dependent on meticulous sample handling and preparation. Below are detailed protocols for common sample types.

Protocol 1: Metabolite Extraction from Cell Culture

This protocol is designed for the extraction of intracellular metabolites from adherent cell cultures.

Materials:

-

Ice-cold 0.9% NaCl solution

-

Pre-chilled (-80°C) 80% methanol/water solution

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >13,000 rpm

Procedure:

-

Quenching and Washing:

-

Aspirate the cell culture medium.

-

Quickly wash the cells twice with ice-cold 0.9% NaCl to remove any remaining medium. This step should be performed rapidly to quench metabolic activity.

-

-

Metabolite Extraction:

-

Add 1 mL of pre-chilled (-80°C) 80% methanol/water solution to each plate.

-

Place the plates on dry ice for 10 minutes to ensure complete inactivation of enzymes.

-

Using a cell scraper, scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

-

-

Protein Precipitation and Clarification:

-

Vortex the cell lysate for 30 seconds.

-

Centrifuge the lysate at >13,000 rpm for 15 minutes at 4°C to pellet proteins and cell debris.

-

-

Sample Collection:

-

Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

-

The samples are now ready for analysis by LC-MS or for drying and derivatization for GC-MS.

-

Protocol 2: Metabolite Extraction from Plasma

This protocol details a protein precipitation method for the extraction of metabolites from plasma samples.

Materials:

-

Ice-cold methanol

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >13,000 rpm

Procedure:

-

Sample Thawing:

-

Thaw frozen plasma samples on ice.

-

-

Protein Precipitation:

-

For every 100 µL of plasma, add 400 µL of ice-cold methanol in a microcentrifuge tube.

-

Vortex the mixture for 30 seconds.

-

-

Incubation:

-

Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.

-

-

Centrifugation:

-

Centrifuge the samples at >13,000 rpm for 15 minutes at 4°C.

-

-

Supernatant Collection:

-

Transfer the supernatant to a new microcentrifuge tube for analysis.

-

Data Analysis and Interpretation

The data generated from a metabolomics experiment is complex and requires a sophisticated data analysis pipeline to extract meaningful biological information.

Data Processing

Raw data from the mass spectrometer undergoes several processing steps, including:

-

Peak Picking: Identification of ion signals corresponding to metabolites.

-

Peak Alignment: Correction for retention time shifts between samples.

-

Normalization: Adjustment of signal intensities to account for variations in sample amount and instrument response.

Statistical Analysis

Statistical methods are employed to identify metabolites that are significantly different between experimental groups.

-

Univariate Analysis: Methods like t-tests and ANOVA are used to assess the significance of changes in individual metabolites.

-

Multivariate Analysis: Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to identify patterns and relationships among multiple metabolites and to classify samples based on their metabolic profiles.

Metabolite Identification

The identification of metabolites is a critical and often challenging step. It is typically achieved by comparing the experimental data to spectral libraries and databases.

| Database | Description |

| HMDB (Human Metabolome Database) | A comprehensive database of metabolites found in the human body, containing chemical, clinical, and biochemical data. |

| METLIN | A large repository of metabolite mass spectral data. |

| KEGG (Kyoto Encyclopedia of Genes and Genomes) | A database resource for understanding high-level functions and utilities of the biological system. |

Pathway Analysis

Pathway analysis maps the identified metabolites onto known biochemical pathways to understand the biological processes that are perturbed.

Quantitative Data in Drug Development

Metabolomics plays a crucial role in drug development by providing quantitative data on the metabolic response to a drug candidate. This information can be used to assess efficacy, identify mechanisthis compound of action, and uncover potential off-target effects.

The following table provides a hypothetical example of quantitative metabolomics data from a study evaluating the effect of a novel anti-cancer drug on the glycolysis pathway in a cancer cell line.

| Metabolite | Control (Relative Abundance) | Drug-Treated (Relative Abundance) | Fold Change | p-value |

| Glucose | 1.00 ± 0.12 | 1.52 ± 0.18 | 1.52 | 0.008 |

| Glucose-6-phosphate | 1.00 ± 0.15 | 1.89 ± 0.21 | 1.89 | 0.002 |

| Fructose-6-phosphate | 1.00 ± 0.11 | 1.75 ± 0.19 | 1.75 | 0.004 |

| Fructose-1,6-bisphosphate | 1.00 ± 0.13 | 2.10 ± 0.25 | 2.10 | <0.001 |

| Dihydroxyacetone phosphate | 1.00 ± 0.16 | 1.25 ± 0.14 | 1.25 | 0.061 |

| Glyceraldehyde-3-phosphate | 1.00 ± 0.14 | 1.31 ± 0.16 | 1.31 | 0.045 |

| 3-Phosphoglycerate | 1.00 ± 0.09 | 0.65 ± 0.08 | 0.65 | 0.003 |

| Phosphoenolpyruvate | 1.00 ± 0.10 | 0.58 ± 0.07 | 0.58 | 0.001 |

| Pyruvate | 1.00 ± 0.11 | 0.45 ± 0.06 | 0.45 | <0.001 |

| Lactate | 1.00 ± 0.17 | 0.38 ± 0.05 | 0.38 | <0.001 |

Data are presented as mean ± standard deviation relative to the control group. Statistical significance was determined using a two-tailed Student's t-test.

In this example, the drug appears to inhibit the lower part of the glycolysis pathway, leading to an accumulation of upstream metabolites and a depletion of downstream metabolites. This type of quantitative data is critical for making informed decisions in the drug development pipeline.

Conclusion